molecular formula C21H16N4O3 B3475053 N-(2-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine

N-(2-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B3475053
M. Wt: 372.4 g/mol
InChI Key: FWSPUDIASWFMHV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core substituted with methoxyphenyl and nitrophenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Substitution Reactions: The methoxyphenyl and nitrophenyl groups can be introduced through nucleophilic aromatic substitution reactions. These reactions often require the presence of strong bases and elevated temperatures to proceed efficiently.

    Final Coupling: The final step involves coupling the substituted quinazoline with an amine group, which can be achieved using reagents like palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, strong bases like sodium hydride (NaH)

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of various substituted quinazolines

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of cellular pathways. For example, some quinazoline compounds inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: A quinazoline derivative used as a tyrosine kinase inhibitor for cancer treatment.

    Gefitinib: Another quinazoline-based tyrosine kinase inhibitor used in oncology.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2 receptors.

Uniqueness

N-(2-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. Its methoxy and nitro groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-28-19-9-5-4-8-18(19)23-21-16-6-2-3-7-17(16)22-20(24-21)14-10-12-15(13-11-14)25(26)27/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSPUDIASWFMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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